Pomalidomide-C6-NHS ester

PROTAC Linker Optimization Degradation Potency

Optimizing PROTAC ternary complex formation requires precise linker geometry. Substituting C6 with alternative linkers can shift DC50 by an order of magnitude or abolish activity. - **C6 alkyl spacer**: Preserves lipophilicity for membrane permeability vs. PEG variants - **NHS ester handle**: Enables quantitative amine coupling at near-stoichiometric ratios (pH 7.0-8.5); avoids reductive amination kinetics (3-4× rate differences) - **≥98% purity**: Consistent SAR across library synthesis BenchChem provides validated material for linker optimization studies and defined probe preparation.

Molecular Formula C24H26N4O8
Molecular Weight 498.5 g/mol
Cat. No. B12394778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C6-NHS ester
Molecular FormulaC24H26N4O8
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)ON4C(=O)CCC4=O
InChIInChI=1S/C24H26N4O8/c29-17-10-9-16(22(33)26-17)27-23(34)14-6-5-7-15(21(14)24(27)35)25-13-4-2-1-3-8-20(32)36-28-18(30)11-12-19(28)31/h5-7,16,25H,1-4,8-13H2,(H,26,29,33)
InChIKeyILGPYPXJZZUYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-C6-NHS Ester: Core PROTAC Building Block


Pomalidomide-C6-NHS ester (CAS 2828476-88-4) is a synthesized E3 ligase ligand-linker conjugate, incorporating a pomalidomide-based cereblon (CRBN) ligand and a C6 alkyl chain terminated with an N-hydroxysuccinimide (NHS) ester . With a molecular weight of 498.49 g/mol, this compound serves as a foundational building block in the assembly of proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders [1]. The pomalidomide moiety recruits the CRBN E3 ubiquitin ligase complex, while the NHS ester provides a reactive handle for covalent conjugation to primary amine-containing targeting ligands, peptides, or biomolecules [2].

Pomalidomide-C6-NHS Ester: Linker Chemistry & PROTAC Performance


Interchanging pomalidomide-based linker building blocks is not straightforward due to the profound impact of linker length, composition, and exit vector on PROTAC efficacy, selectivity, and physicochemical properties. The C6 alkyl chain in Pomalidomide-C6-NHS ester provides a specific hydrophobic reach that is distinct from PEG-based linkers, which dominate 54% of reported PROTACs and are known to enhance solubility but can also alter cellular permeability and oral absorption [1]. Furthermore, the attachment point (C4 vs C5) and linker length directly influence ternary complex formation, off-target zinc-finger (ZF) protein degradation, and overall degradation potency (DC50) [2]. Simply swapping to a different linker without empirical optimization can result in a complete loss of degradation activity or introduce unwanted off-target effects, underscoring the need for rigorous, compound-specific selection [3].

Pomalidomide-C6-NHS Ester: Quantitative Evidence


C6 vs. C3 Linker: Impact on Degradation Potency

While direct head-to-head data for Pomalidomide-C6-NHS ester is limited, cross-study comparisons of PROTACs built with similar pomalidomide-C6 linkers reveal significant potency differences versus those with shorter or PEG-based linkers. For instance, a PROTAC targeting CDK6 utilizing a pomalidomide-PEG1 linker achieved a DC50 of 2.1 nM . In a separate study, a PROTAC with an alkyl-based linker of comparable length to a C6 chain exhibited a DC50 of 8.6 nM for CDK6, while a slightly altered linker (CP-A2) resulted in a dramatically reduced potency of 129.7 nM [1]. This highlights that subtle changes in linker composition and length (C6 alkyl vs. PEG1) can lead to a >15-fold difference in degradation efficiency, underscoring the need for specific linker selection.

PROTAC Linker Optimization Degradation Potency

NHS Ester vs. Reductive Amination: Conjugation Kinetics

Pomalidomide-based PROTACs are known to cause off-target degradation of vital zinc-finger (ZF) proteins, limiting therapeutic applicability [1]. A systematic library of pomalidomide analogs profiled for ZF degradation revealed that modifications at the C5 position of the phthalimide ring are more prone to inducing off-target ZF degradation, whereas modifications of appropriate size at the C4 position significantly reduce this undesirable activity [2]. Pomalidomide-C6-NHS ester, with its linker emanating from the 4-amino position (C4), aligns with the design principle that minimizes off-target ZF degradation, offering a selectivity advantage over C5-linked analogs or thalidomide-based conjugates, which have shown 2000-fold differences in cytotoxicity despite similar on-target potency [3].

Selectivity Off-Target Effects Zinc-Finger Proteins

C6 vs. PEG4 Linker: Solubility & Ternary Complex Stability

The synthesis of Pomalidomide-C6-NHS ester is well-optimized, proceeding via alkylation of the 4' position to introduce the C6 chain and carboxylic acid, followed by activation with EDC/NHS to form the NHS ester . This two-step sequence achieves yields exceeding 90% under mild conditions (pH 8.0-8.5, room temperature, 1-2 hours) and is readily purified to >95% purity by HPLC . In contrast, the synthesis of PEG-based pomalidomide linkers can be plagued by a cryptic impurity from nucleophilic acyl substitution that co-elutes with the product, requiring tedious repurification and potentially skewing biological assays [1]. The high-yielding, impurity-free synthesis of the C6-NHS ester ensures batch-to-batch consistency and reliable downstream PROTAC assembly.

Synthesis Yield Purity

Linker Length and Hydrophobicity: A Critical Balance for Cell Permeability

The choice between an alkyl C6 linker and a PEG-based linker involves a trade-off in physicochemical properties. Alkyl chains, such as the C6 linker in Pomalidomide-C6-NHS ester, provide hydrophobic reach and hydrolytic stability but can risk entropic collapse [1]. In contrast, PEG linkers enhance aqueous solubility and are used in 54% of PROTACs to improve oral absorption, but they can also introduce flexibility that may reduce ternary complex stability [2]. The C6 alkyl chain offers a balanced, moderately hydrophobic spacer that can be advantageous for targeting intracellular proteins with hydrophobic binding pockets, where a PEG linker might hinder membrane permeation. While no direct comparative permeability data is available for the C6-NHS ester itself, the general principle that alkyl linkers can improve cell permeability for certain targets is well-established .

Cell Permeability Linker Design Drug-like Properties

Pomalidomide-C6-NHS Ester: Recommended Applications


High-Throughput PROTAC Library Synthesis for Lipophilic Warheads

The high synthetic yield (>90%) and reliable purity (>95%) of Pomalidomide-C6-NHS ester make it an ideal building block for generating diverse PROTAC libraries via parallel synthesis . Its NHS ester enables rapid, one-step conjugation to amine-containing warheads, accelerating the exploration of linker length and composition in early-stage discovery. The C6 alkyl spacer provides a distinct hydrophobic vector that complements PEG-based linkers, allowing medicinal chemists to systematically probe the effects of linker hydrophobicity on ternary complex formation and cellular activity [1].

Site-Specific Bioconjugation for Target Engagement Studies

For programs where off-target zinc-finger protein degradation is a concern, Pomalidomide-C6-NHS ester offers a strategic advantage. Its C4 exit vector is associated with reduced ZF degradation compared to C5-modified analogs or thalidomide-based recruiters [2]. Researchers developing PROTACs for targets where ZF protein degradation would confound phenotypic readouts or pose safety risks should prioritize C4-linked pomalidomide building blocks like this NHS ester to enhance selectivity from the outset [3].

PROTAC Linker Length Benchmarking for Ternary Complex Optimization

When the targeting warhead is highly hydrophobic or the target protein resides in a lipophilic environment, the C6 alkyl linker in Pomalidomide-C6-NHS ester may offer superior cell permeability compared to more polar PEG-based linkers . This scenario is particularly relevant for PROTACs targeting membrane-bound proteins or those with binding pockets deep within hydrophobic cores, where a PEG linker's hydration shell could impede membrane traversal. The C6 linker provides a balanced hydrophobic spacer that can enhance the overall drug-like properties of the final PROTAC molecule.

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